Tert-butyl 4-[1-(4-hydroxyphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate
Description
Tert-butyl 4-[1-(4-hydroxyphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate is a synthetic piperazine derivative featuring a tert-butyl carbamate group, a 2,5-dioxoazolidin ring, and a 4-hydroxyphenyl substituent.
Properties
IUPAC Name |
tert-butyl 4-[1-(4-hydroxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O5/c1-19(2,3)27-18(26)21-10-8-20(9-11-21)15-12-16(24)22(17(15)25)13-4-6-14(23)7-5-13/h4-7,15,23H,8-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZWYUFQILWIKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[1-(4-hydroxyphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate typically involves multiple steps:
Formation of the Azolidinone Ring: The azolidinone ring can be synthesized through the reaction of an appropriate amine with a carbonyl compound under controlled conditions.
Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group is introduced via a substitution reaction, where a halogenated phenol reacts with the azolidinone intermediate.
Attachment of the Piperazine Ring: The piperazine ring is attached through a nucleophilic substitution reaction, often using a piperazine derivative.
Addition of the Tert-butyl Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The azolidinone ring can be reduced to form amines.
Substitution: The piperazine ring can undergo various substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced azolidinone derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Antioxidant Activity
Research indicates that compounds containing the 4-hydroxyphenyl moiety exhibit notable antioxidant properties. A study highlighted that derivatives of 4-(4-hydroxyphenyl)piperazine demonstrated strong antioxidant activity without cytotoxic effects in vitro, suggesting potential therapeutic applications in preventing oxidative stress-related diseases .
Anti-melanogenic Effects
The compound has shown promise as an anti-melanogenic agent. In vitro evaluations revealed that certain derivatives inhibited tyrosinase activity, which is crucial in melanin biosynthesis. The structure-activity relationship studies indicated that modifications to the aromatic tail of the piperazine core enhanced inhibitory potency against tyrosinase, making it a candidate for skin whitening agents .
Drug Delivery Systems
Due to its chemical stability and solubility characteristics, tert-butyl 4-[1-(4-hydroxyphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate can be utilized in drug formulation as a stabilizer or excipient. Its ability to form complexes with various drugs can enhance bioavailability and controlled release profiles, which is beneficial for chronic disease management.
Polymer Additives
The compound's antioxidant properties make it suitable as an additive in polymer formulations. It can be incorporated into plastics to enhance thermal stability and prolong the lifespan of materials exposed to oxidative environments . For instance, it may be used in polyolefins to improve their resistance to degradation.
Coatings and Sealants
In coatings technology, this compound can serve as a protective agent against UV radiation and moisture. Its incorporation into sealants can improve durability and performance under harsh environmental conditions.
Case Studies
Mechanism of Action
The mechanism of action of tert-butyl 4-[1-(4-hydroxyphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with target molecules, while the piperazine ring can interact with hydrophobic pockets, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Key differences in aromatic substituents significantly influence physicochemical and biological properties:
- 4-Hydroxyphenyl vs. 4-Fluorophenyl : The hydroxyl group in the target compound enhances solubility and hydrogen-bonding interactions compared to the electron-withdrawing fluoro group in the ethyl ester analog . However, fluorinated analogs may exhibit improved metabolic stability.
- 4-Hydroxyphenyl vs. 4-Methoxyphenyl : Methoxy substitution (5g) increases lipophilicity and may enhance membrane permeability, as seen in its lower HDAC IC₅₀ value compared to 5f .
Ester Group Modifications
The tert-butyl group in the target compound contrasts with ethyl or morpholine esters in analogs:
Core Structure Differences
- 2,5-Dioxoazolidin vs. Triazole-Pyrimidinylthio : The target’s dioxoazolidin ring is a five-membered lactam, while 5f/5g () incorporate a triazole-pyrimidinylthio scaffold. The latter’s sulfur atom and triazole ring may confer distinct electronic properties and binding modes .
- Indolylpropyl Derivatives () : Compounds like 2j and 2k feature benzoyl-substituted piperazines linked to indole groups. Their activity against serotonin receptors highlights how core structure expansion (e.g., indole addition) diversifies biological targets .
Key Research Findings
- HDAC Inhibition : Compounds 5f and 5g () demonstrate that aromatic substituents directly modulate HDAC inhibitory activity, with methoxy groups conferring superior potency .
- Structural Flexibility : Piperazine cores tolerate diverse substitutions (e.g., azide, nitro, cyclopropanecarbonyl in ), enabling tailored pharmacokinetic profiles .
Biological Activity
Tert-butyl 4-[1-(4-hydroxyphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate is a complex organic compound that has garnered interest in various fields of biological research. This article explores its biological activity, mechanisms of action, and potential applications in medicine and industry.
Chemical Structure and Properties
The compound features a tert-butyl group, a piperazine ring, and a hydroxyphenyl group, which contribute to its unique chemical properties. The presence of the azolidinone ring is particularly noteworthy as it can influence the compound's reactivity and interactions with biological targets.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors.
- Hydrogen Bonding : The hydroxyphenyl group can form hydrogen bonds with target molecules, enhancing binding affinity.
- Hydrophobic Interactions : The piperazine ring can interact with hydrophobic pockets within proteins, contributing to the specificity of binding.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antioxidant Properties : It has been shown to scavenge free radicals, thereby offering protective effects against oxidative stress.
- Anticancer Potential : Preliminary studies suggest that it may inhibit the proliferation of cancer cells through various pathways, including apoptosis induction.
- Neuroprotective Effects : Its ability to modulate neurotransmitter systems positions it as a candidate for treating neurological disorders.
Data Table: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antioxidant | Scavenges free radicals | |
| Anticancer | Inhibits proliferation in cancer cell lines | |
| Neuroprotective | Modulates neurotransmitter release |
Case Study 1: Antioxidant Activity
A study investigated the antioxidant capacity of this compound using various assays (DPPH and ABTS). Results indicated a significant reduction in oxidative stress markers in vitro, suggesting potential applications in formulations aimed at combating oxidative damage.
Case Study 2: Anticancer Properties
In vitro studies on human cancer cell lines demonstrated that this compound could induce apoptosis and inhibit cell cycle progression. The mechanism was attributed to the activation of caspase pathways and modulation of Bcl-2 family proteins. These findings support its further investigation as a potential chemotherapeutic agent.
Research Findings
Recent research has focused on optimizing the synthesis of this compound to enhance yields and purity. Techniques such as continuous flow reactors have been employed to improve production efficiency while maintaining high-quality standards. Additionally, ongoing studies are exploring its pharmacokinetic profiles to assess bioavailability and therapeutic windows.
Comparison with Similar Compounds
To contextualize its activity, we compare this compound with similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate | Moderate antioxidant | Lacks azolidinone structure |
| Tert-butyl (3-formyl-4-hydroxyphenyl)carbamate | Anticancer | Simple structure |
| Tert-butyl 4-((2-hydroxyphenyl)(2-thienyl)methyl)-1-piperazinecarboxylate | Neuroprotective | Contains thienyl moiety |
Q & A
Q. What are the common synthetic routes for preparing tert-butyl piperazinecarboxylate derivatives, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : Synthesis typically involves multi-step functionalization of the piperazine core. For example:
- Step 1 : Coupling of a boronic ester (e.g., tert-butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate) with aryl halides via Suzuki-Miyaura cross-coupling (Pd catalysis, 90°C, 12 hours) .
- Step 2 : Deprotection of the tert-butyl group using HCl in dioxane (4 M, 16 hours at room temperature) to yield free piperazine intermediates .
- Key Conditions : Anhydrous solvents (e.g., acetonitrile), silica gel chromatography for purification, and stoichiometric control of reagents to minimize side reactions.
Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR : Use - and -NMR to confirm substituent positions. For instance, aromatic protons appear at δ 7.0–8.5 ppm, while tert-butyl groups resonate as singlets near δ 1.4 ppm .
- LCMS : Confirm molecular weight (e.g., observed m/z 347.1 [M+H] for intermediates) .
- FT-IR : Identify carbonyl stretches (C=O) at ~1680–1720 cm from the azolidinone and carboxylate groups .
Q. What are the typical chemical reactions this compound undergoes, and how do reaction conditions influence product distribution?
- Methodological Answer :
- Oxidation : KMnO in acidic/basic media converts alcohol or amine moieties to ketones or carboxylic acids.
- Reduction : LiAlH in anhydrous ether reduces carbonyl groups to alcohols .
- Substitution : Sodium hydride (NaH) in DMF facilitates nucleophilic substitution at the piperazine ring .
- Product Control : Steric hindrance from the tert-butyl group directs reactivity toward less hindered sites.
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation, and what software tools are recommended?
- Methodological Answer :
- X-ray Diffraction : Single-crystal analysis (e.g., SHELXL/SHELXS) determines bond angles, torsion angles, and hydrogen-bonding networks. For example, tert-butyl groups often adopt equatorial positions in piperazine rings to minimize steric strain .
- Software : Use Olex2 or Mercury for visualization and PLATON for validation. SHELX programs are robust for refining high-resolution data .
Q. What strategies are effective for analyzing contradictory data in reaction yields or purity across synthetic protocols?
- Methodological Answer :
- Troubleshooting : Compare reaction conditions (e.g., Pd catalyst loadings, solvent polarity). For instance, yields drop if residual moisture is present in Suzuki couplings .
- Analytical Cross-Check : Use orthogonal methods (HPLC + -NMR) to verify purity. For example, column chromatography (ethyl acetate/petroleum ether gradients) resolves byproducts .
- Data Table Example :
| Reaction Step | Yield Range | Common Impurities | Purification Method |
|---|---|---|---|
| Boron coupling | 60–75% | Dehalogenated aryl | Silica gel (EtOAc/hexane) |
| Deprotection | 85–94% | Partially cleaved tert-butyl | Acidic wash |
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity of derivatives?
- Methodological Answer :
- Derivatization : Introduce substituents at the 4-hydroxyphenyl or azolidinone moieties (e.g., halogenation, alkylation) .
- Assays : Test against target proteins (e.g., hENT1 inhibitors) using competitive binding assays. For example, measure IC values via fluorescence polarization .
- Data Interpretation : Correlate electronic effects (e.g., electron-withdrawing groups on phenyl rings) with activity changes.
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
